molecular formula C8H12N2S2 B14641580 4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine CAS No. 54029-76-4

4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine

Cat. No.: B14641580
CAS No.: 54029-76-4
M. Wt: 200.3 g/mol
InChI Key: GSCJDDJBNFQKBL-UHFFFAOYSA-N
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Description

4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine is an organic compound characterized by the presence of a benzene ring substituted with two amino groups and two methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine typically involves the introduction of methylsulfanyl groups onto a benzene ring followed by the addition of amino groups. One common method involves the reaction of benzene-1,2-diamine with methylsulfanyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitronium tetrafluoroborate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the benzene ring.

Scientific Research Applications

4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methylsulfanyl groups may also facilitate interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine is unique due to the presence of both amino and methylsulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

54029-76-4

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

4-(methylsulfanylmethylsulfanyl)benzene-1,2-diamine

InChI

InChI=1S/C8H12N2S2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5,9-10H2,1H3

InChI Key

GSCJDDJBNFQKBL-UHFFFAOYSA-N

Canonical SMILES

CSCSC1=CC(=C(C=C1)N)N

Origin of Product

United States

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